molecular formula C18H18ClNO B1628290 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride CAS No. 856202-20-5

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride

Cat. No.: B1628290
CAS No.: 856202-20-5
M. Wt: 299.8 g/mol
InChI Key: JIYAGLDQBWMYNC-UHFFFAOYSA-N
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Description

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride is a synthetic organic compound that falls under the category of heterocyclic aromatic amines. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique molecular structure, which includes a naphthalene ring system substituted with an amino group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride typically involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions. One common method includes the condensation of 2-naphthol with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is subsequently purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions: 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride involves its binding affinity to various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by inducing conformational changes or inhibiting their function. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride
  • 1-(Amino-m-tolyl-methyl)-naphthalen-2-ol hydrochloride
  • 1-(Amino-o-tolyl-methyl)-naphthalen-2-ol hydrochloride

Comparison: 1-(Amino-p-tolyl-methyl)-naphthalen-2-ol hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its isomers, this compound exhibits different binding affinities and reactivity profiles, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-[amino-(4-methylphenyl)methyl]naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO.ClH/c1-12-6-8-14(9-7-12)18(19)17-15-5-3-2-4-13(15)10-11-16(17)20;/h2-11,18,20H,19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYAGLDQBWMYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588734
Record name 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856202-20-5
Record name 1-[Amino(4-methylphenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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